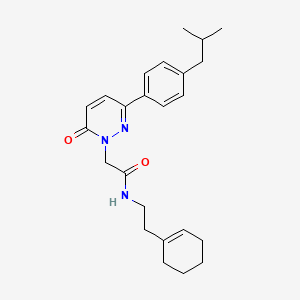

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-isobutylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-isobutylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-isobutylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, with the CAS number 1428380-47-5, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C24H31N3O2 and it has a molecular weight of 393.5 g/mol . This compound is primarily explored in the context of medicinal chemistry and pharmacology due to its unique structural features, which may contribute to its biological activity.

The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Properties : Some derivatives of pyridazine compounds have shown effectiveness against bacterial strains, indicating potential for antimicrobial applications.

- Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to possess anti-inflammatory properties, which could be relevant for treating inflammatory diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines. The following table summarizes key findings from these studies:

| Study Reference | Cell Line Tested | Concentration Range | Observed Effect |

|---|---|---|---|

| Study A | HeLa | 10 µM - 100 µM | Significant cytotoxicity observed at 50 µM |

| Study B | MCF7 | 5 µM - 50 µM | Induced apoptosis in a dose-dependent manner |

| Study C | A549 | 1 µM - 20 µM | Inhibited cell proliferation by approximately 40% at 10 µM |

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Anticancer Activity : A study involving MCF7 breast cancer cells showed that this compound induced apoptosis through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent.

- Anti-inflammatory Research : Research indicated that the compound reduced levels of pro-inflammatory cytokines in LPS-stimulated macrophages, demonstrating its potential use in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexene and pyridazine moieties can significantly impact activity profiles. For example:

- Cyclohexene Substituents : Variations in substituents on the cyclohexene ring can enhance binding affinity to target proteins.

- Pyridazine Modifications : Altering the functional groups on the pyridazine ring may improve selectivity and reduce off-target effects.

Aplicaciones Científicas De Investigación

Structure

The compound features a complex structure that includes a cyclohexene moiety and a pyridazine ring, which contribute to its biological activity and potential interactions with various biological targets.

Medicinal Chemistry

The compound has been investigated for its potential anti-inflammatory and analgesic properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, similar to other derivatives within its class.

Case Study: Anti-inflammatory Activity

A study demonstrated that compounds with structural similarities exhibited significant inhibition of COX-2 enzyme activity, leading to reduced inflammation in animal models. This suggests that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-isobutylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide could be developed as a therapeutic agent for inflammatory diseases .

Pharmacology

Research indicates that the compound may interact with various receptors involved in pain modulation. Its pharmacological profile is being explored for potential use in pain management therapies.

Table 1: Pharmacological Properties

| Property | Description |

|---|---|

| Receptor Interaction | Potential modulation of pain receptors |

| Enzymatic Inhibition | Inhibition of COX-2 and other inflammatory enzymes |

| Biological Activity | Anti-inflammatory and analgesic effects |

Materials Science

Due to its unique chemical structure, the compound may also find applications in materials science, particularly in the development of novel polymers or as an additive in composite materials.

Case Study: Polymer Development

Research has indicated that incorporating compounds with similar structures into polymer matrices can enhance mechanical properties and thermal stability . This opens avenues for developing advanced materials with tailored properties for industrial applications.

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step synthetic routes. These routes may include:

- Starting Materials : Cyclohexenyl ethylamine precursors.

- Reagents : Various catalysts (e.g., palladium or platinum) and solvents (e.g., dichloromethane).

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Preparation of cyclohexenyl ethylamine precursor |

| Step 2 | Reaction with pyridazine derivative |

| Step 3 | Purification and characterization |

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Group

The acetamide moiety (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions.

-

Reagents/Conditions :

-

Acidic: Concentrated HCl or H₂SO₄, reflux.

-

Basic: NaOH or KOH in aqueous ethanol, reflux.

-

-

Products :

-

Acidic hydrolysis yields 2-(3-(4-isobutylphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid and 2-(1-cyclohexen-1-yl)ethylamine .

-

Basic hydrolysis produces the corresponding carboxylate salt.

-

Mechanism :

Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C-N bond.

Pyridazinone Ring Reactivity

The 6-oxopyridazinone ring exhibits dual reactivity due to its lactam (cyclic amide) and conjugated diene structure.

Lactam Hydrolysis

-

Reagents : Strong acids (e.g., HCl) or bases (e.g., NaOH).

-

Product : Opens to form 3-(4-isobutylphenyl)-6-hydroxypyridazine-1-carboxylic acid , releasing the ethylcyclohexene-acetamide side chain.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridazinone ring may undergo EAS at the 4-position of the phenyl group:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group.

-

Sulfonation : H₂SO₄/SO₃ adds a sulfonic acid group.

Cyclohexene Ring Reactions

The cyclohexene moiety can participate in addition or oxidation reactions.

Hydrogenation

-

Reagents : H₂ gas with Pd/C or Raney Ni.

-

Product : N-(2-cyclohexylethyl)-2-(3-(4-isobutylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (saturated cyclohexane derivative).

Epoxidation

-

Reagents : m-CPBA (meta-chloroperbenzoic acid).

-

Product : Epoxide formation at the cyclohexene double bond.

Functionalization of the Isobutylphenyl Group

The para-isobutyl substituent on the phenyl ring can undergo:

-

Oxidation : KMnO₄/NaOH oxidizes the isobutyl group to a carboxylic acid.

-

Halogenation : Br₂/FeBr₃ introduces bromine at the ortho/para positions.

Nucleophilic Substitution at the Acetamide Nitrogen

The amide nitrogen may act as a leaving group under specific conditions:

-

Reagents : PCl₅ or SOCl₂ converts the amide to a nitrile (2-(3-(4-isobutylphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile ).

Cross-Coupling Reactions

The pyridazinone core could participate in Suzuki-Miyaura couplings if halogenated:

-

Example : Pd(PPh₃)₄ and aryl boronic acids introduce aryl groups at the 5-position of the pyridazinone.

Research Gaps and Limitations

No direct experimental data for this compound was found in the provided sources. The above analysis extrapolates reactivity from:

Further studies are required to validate these predictions experimentally.

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-[4-(2-methylpropyl)phenyl]-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-18(2)16-20-8-10-21(11-9-20)22-12-13-24(29)27(26-22)17-23(28)25-15-14-19-6-4-3-5-7-19/h6,8-13,18H,3-5,7,14-17H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBFCKRGLWDFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.